molecular formula C10H10FNO2S B11220172 2-(2-Fluorophenyl)-1,3-thiazolidine-4-carboxylic acid

2-(2-Fluorophenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B11220172
M. Wt: 227.26 g/mol
InChI Key: XGKPPDQTYRFBAP-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-1,3-thiazolidine-4-carboxylic acid is an organic compound that belongs to the thiazolidine family. This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The fluorophenyl group attached to the thiazolidine ring enhances its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 2-fluorobenzaldehyde with cysteine or its derivatives under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the thiazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions. The reaction mixture is often subjected to purification processes such as recrystallization or chromatography to obtain the final product with desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid or sulfuric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazoline derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

2-(2-Fluorophenyl)-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The thiazolidine ring may also contribute to its activity by stabilizing the compound’s conformation and facilitating interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

Comparison

Compared to similar compounds, 2-(2-Fluorophenyl)-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of the thiazolidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H10FNO2S

Molecular Weight

227.26 g/mol

IUPAC Name

2-(2-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C10H10FNO2S/c11-7-4-2-1-3-6(7)9-12-8(5-15-9)10(13)14/h1-4,8-9,12H,5H2,(H,13,14)

InChI Key

XGKPPDQTYRFBAP-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(S1)C2=CC=CC=C2F)C(=O)O

Origin of Product

United States

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